3,3-dimethyl-6-(morpholin-4-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyran precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
- 2,2-DIMETHYL-3-(MORPHOLIN-4-YL)PROPYLIDENE
- 5-(2,2-DIMETHYL-3-(MORPHOLIN-4-YL)PROPYLIDENE)AMINO-1,3,3-TRIMETHYLCYCLOHEXYLMETHYLAMINE
Uniqueness
3,3-DIMETHYL-6-(MORPHOLIN-4-YL)-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its combination of pyridine and pyran rings, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3,3-dimethyl-6-morpholin-4-yl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)16-15-11-23-18(3,4)9-13(15)14(10-19)17(20-16)21-5-7-22-8-6-21/h12H,5-9,11H2,1-4H3 |
InChI Key |
XUQJCOIWSOIRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCOCC3 |
Origin of Product |
United States |
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